2-(Bromomethyl)benzo[d]oxazole-5-methanol
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-5-methanol is a chemical compound with the molecular formula C9H8BrNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-methanol typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Bromomethyl)benzo[d]oxazole-5-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations . The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-5-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-methanol involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
2-(Bromomethyl)benzo[d]oxazole-5-methanol can be compared with other benzoxazole derivatives, such as:
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-(Methoxymethyl)benzo[d]oxazole: Contains a methoxy group instead of a bromine atom.
2-(Ethoxymethyl)benzo[d]oxazole: Contains an ethoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a valuable intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
[2-(bromomethyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,4-5H2 |
InChI Key |
XANJLSNHTVLIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(O2)CBr |
Origin of Product |
United States |
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